4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine
Description
4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine (CAS: 1772826-46-6) is a bicyclic amine derivative featuring a [1,4']bipyridinyl core with two fluorine atoms at the 4-positions of the tetrahydropyridine ring. Its commercial availability is confirmed via suppliers like Advanced Technology & Industrial Co., Ltd. .
Properties
Molecular Formula |
C10H13F2N3 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)2-5-15(6-3-10)9-1-4-14-7-8(9)13/h1,4,7H,2-3,5-6,13H2 |
InChI Key |
CRIFJYONTMQVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine typically involves multi-step organic reactions. One common method includes the fluorination of a bipyridine precursor followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4’]bipyridinyl-3’-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, bipyridinyl linkage positions, and functional groups, which critically influence their physicochemical properties and applications. Below is a detailed comparison with key analogs:
Table 1: Structural and Commercial Comparison
Key Observations:
Structural Variations: Bipyridinyl Linkage: The target compound’s [1,4']bipyridinyl linkage contrasts with the [1,2'] linkage in analogs (e.g., 5'-bromo derivative), altering molecular geometry and electronic distribution .
Commercial Availability: The brominated analog (CAS: 1996082-54-2) is available at higher prices ($505/500mg), likely due to synthetic complexity and halogenation .
Research Implications
- In contrast, the structurally distinct 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM), underscoring the impact of substituents on bioactivity .
- Material Science : The fluorine atoms in the target compound could improve thermal stability or electronic properties, making it valuable in materials engineering.
Biological Activity
4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine is a complex organic compound characterized by its unique bipyridine structure and the presence of difluoro substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13F2N3, with a molecular weight of approximately 213.23 g/mol. The structure features a bicyclic framework with two fluorine atoms and three nitrogen atoms integrated into its design. The difluorination enhances its pharmacological properties, making it an interesting candidate for drug development.
Key Features
| Property | Details |
|---|---|
| Molecular Formula | C10H13F2N3 |
| Molecular Weight | 213.23 g/mol |
| Structure | Bicyclic bipyridine with difluoro substituents |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Neuroprotective Properties : Similar compounds have shown potential in protecting neuronal cells from damage.
- Antimicrobial Activity : Certain derivatives display efficacy against various microbial strains.
- Antiviral Potential : The compound's structure suggests it may inhibit viral replication processes.
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of bipyridine compounds exhibited neuroprotective effects in models of neurodegeneration. The mechanism was attributed to the inhibition of oxidative stress pathways.
- Antimicrobial Efficacy : In vitro tests showed that this compound had significant activity against Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Research on related compounds indicated that they could inhibit the replication of viruses such as HCV and HIV by targeting specific viral enzymes.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 3-Methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl | Neuroprotective properties |
| 3-Amino-6-fluoro-pyridine | Intermediate in organic synthesis |
| 3-Fluoro-2-pyridinamine | Known for antimicrobial activity |
The unique combination of difluorination and the specific bipyridine framework sets this compound apart from these similar compounds.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Structure : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Fluorine Atoms : Fluorination can be performed using selective fluorinating agents.
- Amine Functionalization : The final step often involves introducing an amine group to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
